molecular formula C6H8N2O B1652903 2-Hydroxy-3,6-dimethylpyrazine CAS No. 16289-18-2

2-Hydroxy-3,6-dimethylpyrazine

Cat. No.: B1652903
CAS No.: 16289-18-2
M. Wt: 124.14 g/mol
InChI Key: IUNWZLUSFPXBIJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3,6-dimethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are known for their distinct aromatic properties and are commonly found in various natural and synthetic products. This compound is characterized by a pyrazine ring substituted with hydroxyl and methyl groups, which contribute to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,6-dimethylpyrazine can be synthesized through several methods. One common approach involves the condensation of 2,3-butanedione with ammonia, followed by cyclization and subsequent hydroxylation. Another method includes the reaction of 2,3-dimethylpyrazine with hydroxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts such as copper or chromium in vapor-phase reactions is common. These methods ensure high purity and scalability, making the compound suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,6-dimethylpyrazine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyrazine ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-3,6-dimethylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,6-dimethylpyrazine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways. These interactions contribute to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3,6-dimethylpyrazine is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other methyl-substituted pyrazines. This functional group allows for additional hydrogen bonding and redox interactions, enhancing its versatility in various applications .

Properties

IUPAC Name

3,6-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNWZLUSFPXBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502763
Record name 3,6-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16289-18-2
Record name 3,6-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dimethylpyrazin-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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